molecular formula C14H18N6O3 B6973819 1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

Cat. No.: B6973819
M. Wt: 318.33 g/mol
InChI Key: CYRQQGJRMCEBBF-UHFFFAOYSA-N
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Description

1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperazine ring, and a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone typically involves multiple steps:

    Formation of the Furan Derivative: The starting material, 2-ethylfuran, undergoes acylation to introduce the carbonyl group at the 3-position, forming 2-ethylfuran-3-carboxylic acid.

    Piperazine Coupling: The carboxylic acid is then converted to an acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride reacts with piperazine to form the intermediate 4-(2-ethylfuran-3-carbonyl)piperazine.

    Tetrazole Introduction: The final step involves the reaction of the piperazine intermediate with 2-(tetrazol-1-yl)ethanone under conditions that facilitate the formation of the desired product. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH₄ in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile.

Major Products

    Oxidation: Formation of 2-ethyl-3-furanone derivatives.

    Reduction: Formation of 1-[4-(2-ethylfuran-3-yl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanol.

    Substitution: Formation of N-alkylated tetrazole derivatives.

Scientific Research Applications

1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The furan and tetrazole rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(2-Furylcarbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone: Similar structure but with a furan ring instead of an ethylfuran.

    1-[4-(2-Thienylcarbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone: Contains a thiophene ring instead of a furan ring.

    1-[4-(2-Pyridylcarbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone: Features a pyridine ring, offering different electronic properties.

Uniqueness

1-[4-(2-Ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and specificity compared to similar compounds.

Properties

IUPAC Name

1-[4-(2-ethylfuran-3-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3/c1-2-12-11(3-8-23-12)14(22)19-6-4-18(5-7-19)13(21)9-20-10-15-16-17-20/h3,8,10H,2,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRQQGJRMCEBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)C(=O)N2CCN(CC2)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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